molecular formula C13H16O2 B13638462 1-(4-Propylphenyl)butane-1,3-dione

1-(4-Propylphenyl)butane-1,3-dione

Cat. No.: B13638462
M. Wt: 204.26 g/mol
InChI Key: XCUMDDQEDHKZSA-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)butane-1,3-dione is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is a derivative of butane-1,3-dione, where a propyl group is attached to the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Propylphenyl)butane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, 4-propylbenzoyl chloride reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Propylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Propylphenyl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Propylphenyl)butane-1,3-dione is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to different physical and chemical properties compared to its analogs .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4-propylphenyl)butane-1,3-dione

InChI

InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)13(15)9-10(2)14/h5-8H,3-4,9H2,1-2H3

InChI Key

XCUMDDQEDHKZSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC(=O)C

Origin of Product

United States

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